Fosbretabulin disodium
CAS No.: 168555-66-6
Cat. No.: VC0003446
Molecular Formula: C18H21NaO8P
Molecular Weight: 419.3 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 168555-66-6 |
---|---|
Molecular Formula | C18H21NaO8P |
Molecular Weight | 419.3 g/mol |
IUPAC Name | disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
Standard InChI | InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-; |
Standard InChI Key | SFKGCTYUWCBOHY-YSMBQZINSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |
SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |
Appearance | white solid powder |
Chemical and Pharmacological Profile of Fosbretabulin Disodium
Structural Characteristics
Fosbretabulin disodium (C₁₈H₂₁O₈P·2Na) is a water-soluble prodrug designed to improve the bioavailability of its active metabolite, fosbretabulin. The disodium salt modification enhances solubility for intravenous administration . Its structure includes a phosphate group attached to a stilbene core, enabling rapid conversion to the active form via plasma esterases .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₁O₈P·2Na |
Molecular Weight | 440.29 g/mol |
SMILES | [Na].O=P(O)(O)OC1=CC(=CC=C1OC)C=CC2=CC(OC)=C(OC)C(OC)=C2 |
Solubility (Water) | 28 mg/mL (63.59 mM) |
Mechanism of Action | Tubulin polymerization inhibitor |
The Z-configuration of the ethenyl bridge is critical for binding to β-tubulin at the colchicine site, with a dissociation constant () of 0.4 μM .
Pharmacokinetics and Metabolism
Fosbretabulin disodium exhibits rapid plasma clearance, with a half-life of approximately 0.5–2 hours. Peak concentrations of the active metabolite occur within 30 minutes post-infusion . Preclinical models show dose-dependent reductions in tumor blood flow, achieving 93% vascular shutdown at 10% of the maximum tolerated dose (MTD) .
Mechanism of Action: Targeting Tumor Vasculature
Tubulin Destabilization
Fosbretabulin disrupts endothelial cell microtubules, causing cytoskeletal collapse and increased vascular permeability. This effect is selective for immature tumor vessels due to their reliance on tubulin dynamics for structural integrity . In vitro studies demonstrate inhibition of tubulin polymerization with an IC₅₀ of 2.4 μM .
Hemodynamic Effects
Dynamic contrast-enhanced MRI (DCE-MRI) in clinical trials revealed sustained reductions in tumor vascular permeability () and blood flow within 4–6 hours post-administration . These changes correlate with histological evidence of hemorrhagic necrosis in xenograft models .
Preclinical Development and Antitumor Activity
In Vitro Efficacy
Fosbretabulin induces mitotic arrest and apoptosis in proliferating endothelial cells at nanomolar concentrations. Synergy with taxanes and platinum agents has been observed, attributed to complementary mechanisms targeting dividing cells .
In Vivo Tumor Models
Orthotopic xenograft studies show fosbretabulin monotherapy reduces tumor volume by 70–90% in ATC models . Combination with carboplatin/paclitaxel enhances efficacy, achieving near-complete regression in ovarian cancer models .
Table 2: Preclinical Efficacy Data
Model | Dose (mg/m²) | Outcome |
---|---|---|
Ovarian Cancer | 54 | 85% tumor growth inhibition |
Anaplastic Thyroid | 45 | 93% vascular shutdown at 6 hours |
NSCLC | 63 | Prolonged progression-free survival |
Clinical Trial Outcomes
Phase II Trial in Anaplastic Thyroid Cancer (ATC)
A single-arm study () evaluated fosbretabulin disodium (45 mg/m² weekly) in advanced ATC :
Baseline serum soluble ICAM-1 (sICAM) levels predicted outcomes, with low sICAM (<253.5 ng/mL) associated with longer event-free survival () .
Combination Therapies in Solid Tumors
The FALCON trial () tested fosbretabulin (63 mg/m²) with carboplatin/paclitaxel in platinum-resistant ovarian cancer :
-
Objective Response Rate (ORR): 13.5%
-
Median Progression-Free Survival (PFS): 5.4 months
-
Adverse Events: Hypertension (27%), reversible cardiac ischemia (7%)
In NSCLC, the addition of fosbretabulin to carboplatin/paclitaxel/bevacizumab improved median OS from 11.1 to 14.8 months () .
Future Directions and Biomarker Development
Combination Strategies
Ongoing trials explore fosbretabulin with:
-
Immune Checkpoint Inhibitors: Enhanced T-cell infiltration post-vascular disruption
-
Antiangiogenics (e.g., Bevacizumab): Sequential targeting of vessel formation and stability
Predictive Biomarkers
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume